Ethyl (2R)-2-(hydroxymethyl)butanoate
Description
Structure
3D Structure
Properties
CAS No. |
87884-38-6 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
ethyl (2R)-2-(hydroxymethyl)butanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
TWLWLMUHNWWUTE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CO)C(=O)OCC |
Canonical SMILES |
CCC(CO)C(=O)OCC |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for Ethyl 2r 2 Hydroxymethyl Butanoate
Chiral Pool Approaches to Enantiopure α-Hydroxybutanoates
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing chirality of molecules such as amino acids, sugars, or hydroxy acids to construct more complex chiral targets, thereby avoiding the need to create the stereocenter from an achiral precursor. wikipedia.orgresearchgate.net
Derivation from Natural Chiral Precursors
Natural α-hydroxy acids, such as L-lactic acid, L-malic acid, and tartaric acid, are prominent members of the chiral pool and serve as versatile starting points for the synthesis of chiral molecules. researchgate.net For instance, a practical synthesis of (S)-dihydrokavain was achieved starting from L-malic acid, which was first converted to ethyl (S)-2-hydroxy-4-phenylbutanoate, demonstrating the utility of this approach for creating α-hydroxybutanoate structures. researchgate.net The synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate can be envisioned from a precursor like (R)-2-aminobutanoic acid or (R)-α-hydroxybutyric acid, themselves available from the chiral pool. The synthetic sequence would involve the chemical modification of the side chains and functional groups while preserving the integrity of the original stereocenter.
Strategic Use of Chiral Auxiliaries and Starting Materials
An alternative strategy involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. blogspot.comwikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Evans oxazolidinones, derived from readily available amino alcohols, are among the most effective and widely used chiral auxiliaries. wikipedia.org
In a potential synthesis of this compound, an achiral carboxylic acid derivative could be attached to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can be converted into its boron enolate, which then reacts diastereoselectively with an appropriate electrophile. Subsequent removal of the auxiliary under mild conditions would yield the enantiomerically enriched α-hydroxy ester. nih.gov The stereochemical outcome is dictated by the specific auxiliary employed, allowing for access to either enantiomer of the target molecule. blogspot.com
| Chiral Auxiliary Type | Common Precursor | Typical Application | Stereocontrol Mechanism |
| Evans Oxazolidinones | Amino Alcohols | Aldol Reactions, Alkylations | Steric shielding by the auxiliary's substituents directs the approach of the electrophile. |
| Camphorsultams | Camphorsulfonic Acid | Diels-Alder Reactions, Conjugate Additions | The rigid bicyclic structure provides a highly predictable stereochemical bias. |
| SAMP/RAMP Hydrazones | (S)- or (R)-1-Amino-2-(methoxymethyl)pyrrolidine | α-Alkylation of Ketones and Aldehydes | Formation of a rigid metalloenamine intermediate directs alkylation from the less hindered face. |
| Pseudoephedrine Amides | Pseudoephedrine | α-Alkylation of Carboxylic Acids | The enolate formed adds an electrophile syn to the methyl group and anti to the hydroxyl group. wikipedia.org |
Asymmetric Catalysis in the Synthesis of this compound and Analogues
Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than stoichiometric methods like the use of chiral auxiliaries. rsc.org
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal complexes featuring chiral ligands are widely used to catalyze a variety of enantioselective transformations. For the synthesis of α-hydroxy esters, asymmetric hydrogenation of a corresponding α-keto ester is one of the most direct and effective methods. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, for example, are highly effective catalysts for the hydrogenation of various keto esters, affording the corresponding hydroxy esters in high yields and with excellent enantioselectivity. orgsyn.org The hydrogenation of methyl 3-oxobutanoate to (R)-methyl 3-hydroxybutanoate has been achieved with greater than 99% enantiomeric excess (ee) using an (R)-BINAP-Ru(II) catalyst. orgsyn.org A similar strategy could be applied to the synthesis of this compound by hydrogenating the prochiral precursor, ethyl 2-keto-3-hydroxybutanoate.
More recently, catalysts based on earth-abundant metals like molybdenum have been developed. A cooperative catalysis system using a chiral molybdenum complex and a chiral phosphoric acid has been shown to facilitate the enantioselective amination of α-hydroxy esters to produce α-amino acids. nih.govd-nb.infonih.gov This demonstrates the potential of modern transition metal catalysis to functionalize α-hydroxy esters enantioselectively.
| Catalyst System | Reaction Type | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |
| Ru-BINAP Complexes | Asymmetric Hydrogenation | α-Keto and β-Keto Esters | α-Hydroxy and β-Hydroxy Esters | >99% |
| Molybdenum-Chiral Phosphoric Acid | Asymmetric Amination | α-Hydroxy Esters | α-Amino Esters | up to 72% |
| Silver-Chiral Phosphine | Vinylogous Mannich Reaction | Silyloxyfurans | Butenolides with N-substituted stereocenters | High |
| Copper-Chiral Ligand | Vinylogous Mannich Reaction | Silyloxyfurans and Ketimines | Chiral Amines | Excellent |
Organocatalytic Methods for Stereocontrol
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov For the synthesis of α-hydroxy esters, proline and its derivatives are common catalysts for asymmetric α-functionalization reactions of aldehydes and ketones. An efficient, enantiocontrolled three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters has been reported using an asymmetric, organocatalytic α-selenylation of aldehydes as the key step, achieving 94-97% ee. nih.gov
Another approach involves the asymmetric α-hydroxylation of a butanal derivative using a chiral organocatalyst and a suitable oxygen source. The resulting chiral α-hydroxy aldehyde can then be oxidized and esterified to yield the target compound. The stereochemical outcome of such reactions is often dependent on the catalyst structure, solvent, and reaction conditions, which can be fine-tuned to achieve high selectivity. acs.org
Biocatalytic Pathways for Enantioselective Production
Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. Ketoreductases (KREDs) are particularly useful for the synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones. researchgate.net
The production of Ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been successfully demonstrated through the microbial reduction of the corresponding keto ester. nih.gov Strains such as Rhodotorula minuta and Candida holmii have been shown to reduce ethyl 2-oxo-4-phenylbutyrate with high enantiomeric excess (up to 95%). nih.gov More recently, recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) have been engineered to produce ethyl (R)-2-hydroxy-4-phenylbutyrate with >98.5% ee and high productivity. researchgate.net This biocatalytic approach is directly applicable to the synthesis of this compound from its corresponding α-keto ester precursor, offering a green and highly efficient manufacturing route.
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Candida holmii | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 58% | 90% |
| Rhodotorula minuta | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | - | 95% |
| Recombinant E. coli (expressing IolS and GDH) | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High | >98.5% |
| Recombinant E. coli (expressing ALR and GDH) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% | 99% |
Enzymatic Resolution Techniques
Enzymatic kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer or the product in high enantiomeric excess.
Lipases are particularly well-suited for the resolution of chiral alcohols and esters due to their broad substrate specificity and high enantioselectivity. In the context of this compound, a racemic mixture of ethyl 2-(hydroxymethyl)butanoate can be resolved through enantioselective acylation or deacylation.
Lipase-Catalyzed Acylation:
In this approach, a lipase (B570770) is used to acylate the hydroxyl group of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. Vinyl acetate (B1210297) is a common acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible.
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) of Unreacted Alcohol | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | >99% | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Diisopropyl ether | >98% | nih.gov |
| Porcine Pancreatic Lipase (PPL) | 2,2,2-Trifluoroethyl Valerate | Hexane | >95% | doi.org |
This table presents typical results for the kinetic resolution of structurally similar secondary alcohols using various lipases, demonstrating the general applicability of the method.
The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer by conventional chromatographic techniques. The high enantiomeric excess achievable makes this a very attractive method.
Stereoselective Biotransformations
An alternative to resolving a racemic mixture is the direct stereoselective synthesis of the desired enantiomer from a prochiral substrate. This is often achieved through the use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs), which can reduce a carbonyl group to a hydroxyl group with high stereocontrol.
For the synthesis of this compound, a suitable prochiral precursor would be ethyl 2-formylbutanoate. The asymmetric bioreduction of this α-keto ester would yield the desired chiral α-hydroxy ester. A wide variety of microorganisms, including bacteria and yeasts, as well as recombinant E. coli expressing specific KREDs, have been successfully employed for similar transformations. researchgate.netmdpi.comnih.gov
The selection of the biocatalyst is crucial for achieving high enantioselectivity for the (R)-enantiomer. Screening of different microbial strains or a library of KREDs is a common practice to identify the optimal enzyme for a specific substrate.
| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Pichia sp. | α-alkyl-β-ketoester | (anti)-(2S,3S) | >99% | researchgate.net |
| Enterobacter agglomerans | α-alkyl-β-ketoester | (syn)-(2R,3S) | High | researchgate.net |
| Recombinant E. coli with KRED | α-diazo-β-ketoester | (R) or (S) | 85 to >99% | mdpi.comnih.gov |
This table illustrates the stereoselective reduction of various keto esters using different biocatalysts, highlighting the potential for producing specific stereoisomers.
Chemoenzymatic and Hybrid Synthetic Strategies
Chemoenzymatic strategies combine the best of both worlds: the selectivity of enzymes and the versatility of chemical reactions. A prominent example is Dynamic Kinetic Resolution (DKR), which overcomes the 50% theoretical yield limitation of conventional kinetic resolution.
In a DKR process for this compound, the enzymatic resolution of the racemic alcohol is coupled with an in situ racemization of the slower-reacting enantiomer. This is typically achieved using a chemical catalyst, often a ruthenium complex, which facilitates the interconversion of the enantiomers. As the (S)-enantiomer is selectively acylated by the lipase, the remaining (R)-enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired acylated (S)-enantiomer, which can then be deacylated to obtain the (R)-alcohol. nih.gov
| Enzymatic Step | Racemization Catalyst | Application | Yield | Enantiomeric Excess (e.e.) | Reference |
| Lipase-catalyzed acylation | Ruthenium complex | δ-hydroxy esters | up to 92% | up to 99% | nih.gov |
| Lipase-catalyzed acylation | Ruthenium complex | α-hydroxy esters | Good | Excellent | nih.gov |
This table showcases the effectiveness of dynamic kinetic resolution for the synthesis of chiral hydroxy esters, demonstrating high yields and enantioselectivities.
This hybrid approach, integrating biocatalysis with chemocatalysis, represents a highly efficient and elegant strategy for the enantioselective synthesis of chiral molecules like this compound.
Analytical and Characterization Techniques for Enantiomeric Purity and Absolute Configuration
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are fundamental for quantifying the enantiomeric excess (e.e.) of chiral compounds. By employing a chiral environment, typically within the stationary phase, the transient diastereomeric interactions between the enantiomers and the chiral selector lead to differential retention times, enabling their separation and quantification.
Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers like Ethyl (2R)-2-(hydroxymethyl)butanoate. ic.ac.uk The method relies on chiral stationary phases (CSPs) that create a chiral environment within the GC column. gcms.cz Derivatized cyclodextrins are among the most common and effective CSPs for this purpose. icm.edu.pl These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for stereospecific interactions such as inclusion complexation and hydrogen bonding. gcms.czmit.edu
For the analysis of hydroxyl esters, permethylated or acetylated cyclodextrin (B1172386) derivatives coated on a polysiloxane backbone are frequently used. The separation mechanism involves the differential interaction of the R- and S-enantiomers with the chiral cavities of the cyclodextrin, leading to different retention times. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. A significant advantage of chiral GC is its high resolution and sensitivity, requiring only a small sample size. ic.ac.uk However, the analyte must be thermally stable and volatile. ic.ac.uk In some cases, derivatization of the hydroxyl group to a more volatile moiety may be performed to improve chromatographic performance.
| Column Type | Chiral Stationary Phase (CSP) | Typical Applications & Notes |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins (e.g., CP-Chirasil-Dex CB) | Widely used for separating a broad range of chiral compounds including esters, alcohols, and ketones. icm.edu.plresearchgate.net The choice of cyclodextrin derivative and its substituents influences selectivity. |
| Chirasil-Val | L-valine-tert-butylamide polysiloxane | Effective for the separation of amino acid enantiomers, but can also be applied to other classes of chiral molecules through derivatization. |
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioselective analysis of a broad range of compounds, including this compound. phenomenex.com This technique utilizes a chiral stationary phase (CSP) packed into an HPLC column. phenomenex.com The separation is based on the differential affinities of the enantiomers for the CSP, resulting in different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are among the most popular for their broad applicability. phenomenex.com These CSPs form chiral grooves and cavities where enantiomers can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. Macrocyclic glycopeptides, like vancomycin (B549263) and teicoplanin, are another class of effective CSPs that offer unique selectivity due to their complex three-dimensional structures containing multiple stereogenic centers. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), is crucial for optimizing the separation. phenomenex.com Chiral HPLC is a robust method for determining enantiomeric excess and can also be scaled up for preparative separations to isolate pure enantiomers.
| CSP Type | Common Examples | Separation Principle |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential retention. |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin (e.g., Astec® CHIROBIOTIC® V) | Multiple chiral recognition sites and interaction modes (hydrogen bonding, ionic interactions, inclusion complexing). |
| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. |
Spectroscopic Methods for Stereochemical Assignment
While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for the unambiguous assignment of the absolute configuration of a chiral center.
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, cannot directly distinguish between enantiomers as they have identical spectra in an achiral environment. wikipedia.org However, by converting the enantiomeric pair into a mixture of diastereomers, NMR can be used for analysis. This is achieved by reacting the chiral analyte, such as this compound, with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov
The reaction of the hydroxyl group of the R- and S-enantiomers of ethyl 2-(hydroxymethyl)butanoate with a single enantiomer of a CDA (e.g., (R)-Mosher's acid) produces two distinct diastereomeric esters. wikipedia.orgtcichemicals.com These diastereomers have different physical properties and, crucially, distinct NMR spectra. thieme-connect.de Protons in the vicinity of the newly formed chiral center will experience different magnetic environments, leading to differences in their chemical shifts (Δδ). By analyzing the ¹H or ¹³C NMR spectra, the ratio of the diastereomers can be determined by integrating corresponding signals, which directly reflects the enantiomeric excess of the original sample. nih.gov Furthermore, systematic analysis of the chemical shift differences (Δδ = δS - δR) in the diastereomers formed with both (R)- and (S)-CDAs can allow for the assignment of the absolute configuration based on established models, such as Mosher's method. tcichemicals.com
| Method | Principle | Information Obtained |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a pure chiral agent (e.g., Mosher's acid, MαNP acid) to form diastereomers. nih.govtcichemicals.com | Enantiomeric excess (from signal integration) and absolute configuration (from analysis of chemical shift differences, Δδ). tcichemicals.com |
| Chiral Solvating Agents (CSAs) | Non-covalent association of enantiomers with a chiral agent (e.g., cyclodextrins) to form transient diastereomeric complexes. researchgate.net | Enantiomeric excess. Can sometimes be used for configurational assignment. |
| Chiral Lanthanide Shift Reagents | Complexation with a chiral lanthanide complex (e.g., Eu(hfc)₃) induces separation of enantiomeric signals. mit.edu | Enantiomeric excess. |
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a particularly powerful method for determining the absolute configuration of chiral molecules in solution. rsc.orgacs.org
ECD spectroscopy measures the difference in absorbance of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. nih.gov Enantiomers produce ECD spectra that are mirror images of each other. nih.gov For this compound, the absolute configuration can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. nih.gov The process involves first performing a conformational analysis to find the most stable conformers of the molecule, followed by time-dependent density functional theory (TD-DFT) calculations to predict the ECD spectrum for a known configuration (e.g., R). If the calculated spectrum for the R-configuration matches the sign and shape of the experimental spectrum, the absolute configuration is confirmed as R. rsc.orgnih.gov The magnitude of the ECD signal, known as the Cotton effect, is also proportional to the enantiomeric excess of the sample. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry Elucidation (for crystalline derivatives)
Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govsoton.ac.uk This technique, however, requires a well-ordered single crystal of the compound. researchgate.net Since this compound is a liquid at room temperature, this method is applied to a suitable crystalline derivative. This can be achieved by reacting the parent molecule to form a solid ester or amide with a chromophore-containing group, which also aids in the crystallographic analysis.
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. researchgate.net This effect causes small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). For a non-centrosymmetric crystal containing a single enantiomer, these intensities will not be equal. By analyzing these differences, the absolute structure can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure. researchgate.net A successful crystallographic analysis provides conclusive proof of the absolute configuration of the chiral center. nih.gov
Chemical Transformations and Reaction Mechanisms of Ethyl 2r 2 Hydroxymethyl Butanoate
Reactivity of the Hydroxyl Moiety: Functional Group Interconversions
The primary alcohol (-CH₂OH) group is a versatile site for chemical modification, allowing for its conversion into other important functional groups such as esters, ethers, aldehydes, and carboxylic acids.
Esterification and Etherification Reactions
The hydroxyl group of Ethyl (2R)-2-(hydroxymethyl)butanoate can readily undergo esterification with carboxylic acids or their derivatives. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically using a strong acid like sulfuric acid. This is a reversible process that is driven to completion by removing water. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester under milder conditions and in an irreversible manner.
Etherification of the primary hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.
| Reaction Type | Reagents | Product Functional Group | General Reaction Scheme |
| Esterification | R'-COOH, H⁺ catalyst | Ester | R-CH₂OH + R'-COOH ⇌ R-CH₂-O-C(=O)-R' + H₂O |
| Acylation | R'-COCl, Base | Ester | R-CH₂OH + R'-COCl → R-CH₂-O-C(=O)-R' + HCl |
| Etherification | 1. NaH; 2. R'-Br | Ether | R-CH₂OH + NaH → R-CH₂O⁻Na⁺ → R-CH₂-O-R' + NaBr |
Table 1: Representative Esterification and Etherification Reactions for a Primary Hydroxyl Group.
Oxidation and Reduction Pathways
As a primary alcohol, the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern and Dess-Martin periodinane oxidations. These methods avoid the over-oxidation to the carboxylic acid that can occur in the presence of water.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄) are effective for this transformation.
Reduction of the hydroxyl moiety itself is not a typical transformation as it is already in a reduced state.
| Transformation | Reagent(s) | Product Functional Group |
| Partial Oxidation | PCC or Dess-Martin Periodinane | Aldehyde |
| Full Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
Table 2: Common Oxidation Pathways for the Primary Hydroxyl Group.
Transformations Involving the Ester Functionality
The ethyl ester group is another key reactive site, primarily susceptible to nucleophilic attack at the electrophilic carbonyl carbon.
Hydrolysis and Transesterification Reactions
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.orglumenlearning.com The reaction is an equilibrium process, and a large volume of water is used to drive it toward the products: (2R)-2-(hydroxymethyl)butanoic acid and ethanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uklibretexts.org The reaction produces the carboxylate salt of the acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. Saponification is often preferred for its irreversibility and cleaner reaction profiles. libretexts.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would result in the formation of Mthis compound and ethanol.
Reactions with Nucleophiles at the Carbonyl Center
The carbonyl carbon of the ester is susceptible to attack by strong nucleophiles.
Reaction with Organometallic Reagents: Grignard reagents (R'MgX) or organolithium reagents (R'Li) are potent nucleophiles that add to the carbonyl group. The reaction proceeds via a two-step addition. The first equivalent of the nucleophile adds to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the nucleophile rapidly adds to this ketone, and after an aqueous workup, a tertiary alcohol is formed. The original hydroxymethyl group may also react with the organometallic reagent, so a protection strategy or the use of excess reagent would be necessary.
Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. youtube.com The hydride adds to the carbonyl group, eliminating the ethoxide, to form an intermediate aldehyde which is then further reduced to a primary alcohol. This process would convert this compound into (2R)-2-ethylpropane-1,3-diol.
| Reaction Type | Reagent(s) | Final Product | Notes |
| Acid Hydrolysis | H₂O, H⁺ catalyst | Carboxylic Acid + Ethanol | Reversible reaction. libretexts.org |
| Saponification | 1. NaOH; 2. H₃O⁺ | Carboxylic Acid + Ethanol | Irreversible reaction. libretexts.org |
| Reduction | 1. LiAlH₄; 2. H₂O | Diol | Reduces ester to a primary alcohol. youtube.com |
| Organometallic Addition | 1. 2 R'MgBr; 2. H₂O | Tertiary Alcohol | Adds two R' groups to the carbonyl carbon. |
Table 3: Key Transformations of the Ester Functionality.
Stereoselective Reactions of this compound
The presence of a stereocenter at the C2 position can influence the outcome of reactions at the adjacent functional groups. This "substrate control" can lead to the formation of new stereocenters with a preference for one diastereomer over another.
The stereochemical environment around the ester and hydroxyl groups is dictated by the (R)-configuration at C2. The ethyl group and the hydroxymethyl group create differing steric demands that can influence the trajectory of an approaching reagent. For instance, if the primary alcohol were oxidized to an aldehyde, subsequent nucleophilic addition to that aldehyde could proceed with some degree of diastereoselectivity, favoring attack from the less sterically hindered face as predicted by models like Felkin-Anh.
Furthermore, the hydroxyl group itself can act as a directing group. In reactions involving metal-based reagents (e.g., certain reductions or organometallic additions), the hydroxyl group can coordinate to the metal center. This chelation can lock the conformation of the molecule, forcing the reagent to attack the ester carbonyl from a specific face, thereby enhancing the stereoselectivity of the reaction. While specific studies on this compound are not prevalent, these principles of stereocontrol are fundamental in predicting its behavior in asymmetric synthesis.
Based on a thorough search of available scientific literature, there is no specific information regarding the chemical transformations and reaction mechanisms of This compound for the requested topics.
Detailed research findings on diastereoselective conversions, kinetic resolution in derivative synthesis, the elucidation of reaction pathways and transition states, or the role of kinetic isotope effects specifically for this compound are not present in the public domain.
Consequently, it is not possible to generate an article that adheres to the provided outline and quality standards for this particular chemical compound.
Applications of Ethyl 2r 2 Hydroxymethyl Butanoate in Advanced Organic Synthesis
Chiral Building Block in Complex Molecule Construction
The enantiopure nature of Ethyl (2R)-2-(hydroxymethyl)butanoate makes it a significant starting material for the synthesis of more complex chiral molecules. Its functional groups offer versatile handles for a variety of chemical transformations, allowing for the introduction of further stereocenters and the elaboration of molecular frameworks.
Synthesis of Chiral Pharmaceutical Intermediates and Analogues
Chiral β-hydroxy esters are recognized as important intermediates in the synthesis of a wide array of pharmaceutical compounds. These structures are precursors to valuable molecules such as β-lactams, which form the core of many antibiotic drugs. The development of methods for the asymmetric synthesis of optically pure β-hydroxy esters is a significant area of research in synthetic organic chemistry, as these chiral derivatives are crucial for producing enantiomerically pure active pharmaceutical ingredients. While the direct application of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, the broader class of chiral β-hydroxy esters is fundamental to the pharmaceutical industry.
The synthesis of these key intermediates often relies on stereoselective methods to ensure the desired biological activity and reduce potential side effects associated with the incorrect enantiomer. Research in this area is ongoing, with a focus on developing efficient and highly selective catalytic methods for their production.
Precursor in Natural Product Synthesis
Optically active ethyl 3-hydroxybutanoate, a related chiral building block, is widely utilized in the synthesis of natural products. orgsyn.orgelsevierpure.com This highlights the potential of chiral hydroxy esters like this compound to serve as foundational molecules in the total synthesis of complex natural products. The stereocenter present in these building blocks can be strategically incorporated to set the stereochemistry of the final natural product. While specific examples of the use of this compound as a precursor in the total synthesis of a named natural product are not readily found in the literature, the utility of this class of compounds is well-established.
Role in Chiral Auxiliaries and Ligand Design
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While various chiral molecules, such as those derived from amino acids, terpenes, and alkaloids, are commonly used as chiral auxiliaries, there is no specific information available in the reviewed literature detailing the use of this compound in this capacity.
Similarly, the design of chiral ligands is crucial for asymmetric catalysis, where a chiral ligand coordinates to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. Although numerous chiral ligands have been developed, the application of this compound in the design and synthesis of such ligands is not documented in the available scientific literature.
Contributions to Stereospecific Aroma and Flavor Compound Synthesis (referencing related chiral esters)
The stereochemistry of a molecule can have a profound impact on its sensory properties, including its aroma and flavor. Many chiral esters are known to contribute to the characteristic scents of fruits and other natural products, with different enantiomers often exhibiting distinct odors.
For instance, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) have been studied for their sensory characteristics in wine. The (R)-enantiomer is often found to be predominant in both red and white wines. Olfactory evaluations have described the racemic mixture as having artificial candy-like aromas with notes of strawberry, pineapple, and kiwifruit. The (R)-enantiomer was characterized by a "heavier fruity odor," while the (S)-form was described with "red fruits," "pineapple," and "green apple" descriptors. However, the concentrations of these compounds in wine were found to be below their detection thresholds, suggesting they may not directly contribute to the fruity aroma.
Advanced Research Perspectives and Future Directions in Ethyl 2r 2 Hydroxymethyl Butanoate Chemistry
Innovations in Asymmetric Synthesis Methodologies
The efficient synthesis of single-enantiomer compounds like Ethyl (2R)-2-(hydroxymethyl)butanoate remains a significant challenge. nih.govnih.gov Recent innovations have moved beyond classical resolution, which has a maximum theoretical yield of 50%, towards more sophisticated and efficient asymmetric strategies. york.ac.uk
One of the most powerful techniques is Dynamic Kinetic Resolution (DKR) . This methodology combines the enzymatic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. organic-chemistry.orgmdpi.com For the synthesis of chiral esters, DKR often involves a lipase (B570770) for enantioselective acylation of a racemic alcohol, coupled with a metal catalyst (commonly ruthenium-based) to racemize the unreacted alcohol. organic-chemistry.orgmdpi.com This approach provides enantiopure products in high yields and often under mild, room-temperature conditions. organic-chemistry.org
Chemoenzymatic synthesis offers a versatile approach by combining the high selectivity of enzymes with the broad applicability of chemical reactions. mdpi.comresearchgate.net For instance, the asymmetric reduction of a corresponding keto-ester, ethyl 2-formylbutanoate, can be achieved with high enantioselectivity using biocatalysts like yeast or isolated alcohol dehydrogenases. researchgate.netmdpi.com These enzymatic reductions are prized for their high stereoselectivity and operation under mild, environmentally benign conditions. researchgate.netnih.gov
Another prominent strategy is the asymmetric hydrogenation of prochiral olefins or ketones using chiral metal catalysts. rsc.orgnih.gov Iridium complexes with chiral ligands, for example, have proven highly effective for the asymmetric hydrogenation of various ketones, yielding chiral alcohols with excellent enantioselectivities (up to 98% ee). nih.gov The development of new, modular chiral ligands continues to be a key area of research to broaden the scope and improve the efficiency of these transformations. nih.gov
| Methodology | Catalyst/Enzyme | Key Features | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Pseudomonas cepacia) + Ru complex | Combines resolution and in-situ racemization for theoretical 100% yield. | >99% | organic-chemistry.org |
| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenases (ADHs), Whole cells (e.g., Pichia pastoris) | High enantioselectivity under mild, aqueous conditions. Environmentally benign. | >98% | researchgate.netmdpi.com |
| Catalytic Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes (e.g., Ir-SpiroPAP) | High atom economy, low catalyst loadings, applicable to a wide range of substrates. | 87% to >99% | rsc.org |
Computational Chemistry and Molecular Modeling for Reaction Design and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms and the origins of enantioselectivity in metal-catalyzed asymmetric hydrogenations. researchgate.netdoi.org
By modeling the transition states of the catalytic cycle, researchers can determine the energetic differences between the pathways leading to the (R) and (S) enantiomers. rsc.orgdoi.org These calculations have revealed that the stereochemical outcome is often governed by a combination of subtle steric repulsions and noncovalent interactions, such as C–H/π interactions, between the substrate and the chiral ligand in the favored transition state. rsc.org
For example, DFT studies on the iridium-catalyzed asymmetric hydrogenation of β-ketoesters have rationalized the high enantioselectivity and cis-selectivity observed experimentally. rsc.org Similarly, in Ni-catalyzed hydrogenations, DFT has shown that favorable CH-π attractive interactions can stabilize the transition state leading to the major enantiomer, while repulsive interactions destabilize the competing pathway. doi.org This fundamental understanding allows for the in silico design and optimization of catalysts, accelerating the development of more efficient and selective synthetic methods. acs.org
| Computational Method | System Studied | Key Findings | Impact on Catalyst Design | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Iridium-catalyzed asymmetric hydrogenation | Identified C–H/π interactions and stereo-repulsion as key factors for enantioselectivity. | Rationalizes catalyst performance and guides the design of new ligands with optimized steric and electronic properties. | rsc.org |
| DFT | Nickel-catalyzed asymmetric hydrogenation | Elucidated the role of CH-π attraction vs. lone-pair-π repulsion in determining the favored enantiomer. | Allows for prediction of how substrate modifications will affect enantioselectivity. | doi.org |
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry are increasingly influencing the development of synthetic routes. chiralpedia.comBiocatalysis is at the forefront of this movement, offering an environmentally friendly alternative to traditional chemical methods for producing chiral molecules like this compound. nih.govnih.gov
Enzymatic reactions, catalyzed by whole microorganisms or isolated enzymes, are typically performed in water under mild conditions (ambient temperature and pressure), which significantly reduces energy consumption and the need for hazardous organic solvents. acs.orgsci-hub.se The high selectivity of enzymes often eliminates the need for protecting groups, leading to shorter, more atom-economical synthetic routes and minimizing waste generation. nih.govsci-hub.se
For the synthesis of chiral hydroxy esters, alcohol dehydrogenases (ADHs) are particularly valuable, catalyzing the asymmetric reduction of prochiral ketones with high precision. mdpi.com The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, further enhances the efficiency and sustainability of these processes. nih.gov The use of renewable feedstocks, such as levoglucosenone (B1675106) derived from cellulose (B213188), to produce chiral intermediates is another key aspect of building a sustainable chemical industry. mdpi.com
| Green Chemistry Principle | Application in Biocatalysis | Benefit | Reference |
|---|---|---|---|
| Use of Catalysis | Enzymes (e.g., ADHs, lipases) are highly efficient and selective catalysts. | Reduces byproducts and waste. | nih.gov |
| Safer Solvents and Auxiliaries | Reactions are often run in aqueous buffers. | Eliminates the use of volatile and toxic organic solvents. | sci-hub.se |
| Design for Energy Efficiency | Processes operate at ambient temperature and pressure. | Lowers energy consumption compared to many traditional chemical processes. | sci-hub.se |
| Use of Renewable Feedstocks | Starting materials can be derived from biomass. | Reduces reliance on petrochemicals. | mdpi.com |
Exploration of Novel Derivatives and Expanded Synthetic Utilities
Chiral building blocks like this compound are not typically end products but are valuable intermediates for constructing more complex, high-value molecules. The primary alcohol and ester functional groups provide two reactive handles for a variety of chemical transformations, allowing this synthon to be incorporated into larger molecular frameworks.
The synthetic utility of such building blocks is vast. They are key components in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net For example, related chiral hydroxy esters are crucial intermediates in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely used to treat hypertension. researchgate.netnih.gov They also serve as precursors for the synthesis of natural products and chiral ligands for asymmetric catalysis. nih.govnih.gov
Future research will likely focus on developing novel derivatives by modifying the core structure of this compound. This could involve, for example, Cu- or Pd-catalyzed cross-coupling reactions to introduce a wide range of alkyl, aryl, or alkenyl groups. nih.govnih.gov Such strategies would significantly expand the library of available chiral synthons, providing chemists with a broader toolkit for the asymmetric synthesis of new and improved functional molecules.
| Derivative Class | Synthetic Transformation | Potential Application Area | Reference |
|---|---|---|---|
| γ-Chiral Alkanols | Cross-coupling at the C4 position (after functionalization). | Pharmaceuticals, Natural Products | nih.govnih.gov |
| Chiral Diols | Reduction of the ester group. | Chiral ligands, Polymer synthesis | kaust.edu.sa |
| Chiral Amino Alcohols | Conversion of the hydroxyl group to an amino group. | Pharmaceutical intermediates, Chiral auxiliaries | researchgate.net |
| Aryloxyalkanoic Acids | Nucleophilic substitution at the C2 position. | Herbicides, Agrochemicals | researchgate.net |
Q & A
Q. Basic Research Focus
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times and peak areas quantify ee .
- Optical rotation : Measures specific rotation ([α]D) and compares it to literature values (e.g., [α]D = -15.2° for the (R)-enantiomer) .
- NMR spectroscopy : Key signals (e.g., hydroxyl proton at δ 2.5–3.0 ppm) and coupling constants (J values) confirm stereochemistry .
Q. Advanced Research Focus
- X-ray crystallography : Resolves absolute configuration by analyzing crystal structures .
- Advanced NMR techniques : NOESY or ROESY experiments detect spatial proximity of protons to assign stereochemistry unambiguously .
What analytical challenges arise when characterizing this compound, and how are they methodologically addressed?
Q. Basic Research Focus
Q. Advanced Research Focus
- Trace impurities : High-resolution mass spectrometry (HRMS) or LC-MS identifies side products (e.g., diastereomers or oxidation byproducts) at ppm levels .
- Dynamic kinetic resolution : For racemization-prone intermediates, real-time monitoring via circular dichroism (CD) ensures configuration stability .
How does the hydroxymethyl group in this compound influence its reactivity compared to similar esters without this group?
Basic Research Focus
The hydroxymethyl group introduces hydrogen-bonding capacity , affecting:
Q. Advanced Research Focus
- Steric effects : The hydroxymethyl group hinders nucleophilic attacks at the ester carbonyl, reducing hydrolysis rates. Computational modeling (DFT) quantifies steric hindrance and predicts reactivity .
- Catalytic interactions : In asymmetric catalysis, the hydroxyl group may coordinate with metal catalysts, influencing transition-state geometry and enantioselectivity .
What computational methods are employed to model the enantioselective synthesis of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity. For example, calculations on Pd-catalyzed hydrogenation reveal energy differences between (R)- and (S)-pathways .
- Molecular docking : Simulates interactions between chiral catalysts and substrates to optimize ligand design .
- Kinetic Monte Carlo simulations : Predicts reaction progress under varying conditions (e.g., temperature, pressure) .
How can researchers resolve contradictions in catalytic efficiency data when using different palladium-based catalysts?
Q. Advanced Research Focus
- Catalyst characterization : Techniques like TEM, XRD, and XPS analyze particle size, crystallinity, and surface composition to correlate structure with activity .
- Kinetic profiling : Measures turnover frequency (TOF) and activation energy (Ea) to compare catalysts. For example, Pd/C may exhibit higher TOF than Pd/Al₂O₃ due to better dispersion .
- Reproducibility protocols : Standardizing pre-treatment steps (e.g., catalyst reduction in H₂ flow) minimizes variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
